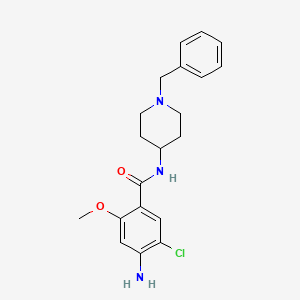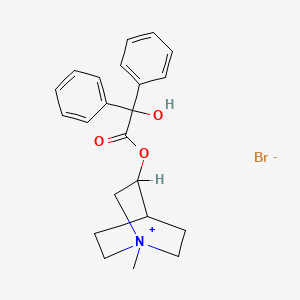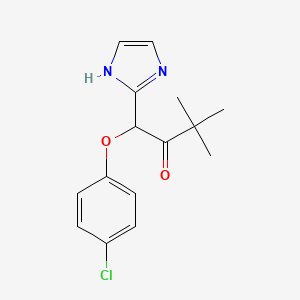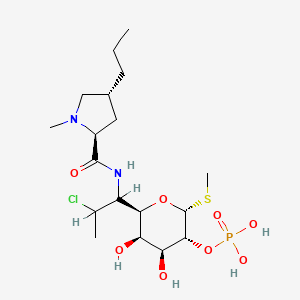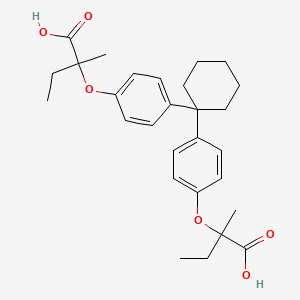
Clostebolacetat
Übersicht
Beschreibung
Clostebol acetate, also known as 4-chlorotestosterone 17β-acetate, is a synthetic anabolic-androgenic steroid derived from testosterone. It is primarily used in medical applications for its anabolic properties, which promote tissue growth and repair. Clostebol acetate is marketed under various trade names, including Macrobin, Steranabol, Alfa-Trofodermin, and Megagrisevit . It is commonly used in dermatological and ophthalmological preparations for treating minor skin wounds and infections .
Wissenschaftliche Forschungsanwendungen
Clostebol acetate has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the development of detection methods for anabolic steroids.
Biology: Clostebol acetate is studied for its effects on muscle growth and repair, as well as its potential use in treating muscle-wasting diseases.
Medicine: It is used in dermatological and ophthalmological preparations for treating minor skin wounds and infections. It is also investigated for its potential use in hormone replacement therapy.
Industry: Clostebol acetate is used in the veterinary industry to promote growth in livestock
Wirkmechanismus
Target of Action
Clostebol acetate is a synthetic anabolic-androgenic steroid (AAS) and a derivative of testosterone . It is specifically the C17β acetate ester of clostebol (4-chlorotestosterone) and acts as a prodrug of clostebol in the body . The primary targets of Clostebol acetate are the androgen receptors .
Mode of Action
Clostebol acetate, being an androgen ester, binds to androgen receptors and exerts its effects by modulating gene expression . The chlorination at the 4th position prevents conversion to dihydrotestosterone (DHT) while also rendering the chemical incapable of conversion to estrogen . This modification enhances its anabolic activity and reduces its androgenic activity compared to testosterone .
Biochemical Pathways
It may also affect other metabolic pathways related to growth and development .
Pharmacokinetics
It is known that clostebol acetate is administered via intramuscular injection . As a prodrug, it is metabolized in the body to its active form, clostebol .
Result of Action
The molecular and cellular effects of Clostebol acetate’s action are primarily anabolic. It promotes protein synthesis, leading to increased muscle mass and strength . It is used as an anabolic androgenic agent or applied topically in ophthalmological and dermatological treatments .
Biochemische Analyse
Biochemical Properties
Clostebol acetate is an androgen ester and acts as a prodrug of clostebol in the body . It is known to favor the development of masculine characteristics and shows profound effects on scalp and body hair in humans . The compound interacts with androgen receptors, influencing the biochemical reactions associated with these proteins .
Cellular Effects
Clostebol acetate has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The chlorination in clostebol acetate prevents conversion to dihydrotestosterone (DHT) while also rendering the chemical incapable of conversion to estrogen .
Molecular Mechanism
The molecular mechanism of action of clostebol acetate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As a prodrug of clostebol, it exerts its effects at the molecular level .
Dosage Effects in Animal Models
The effects of clostebol acetate vary with different dosages in animal models
Metabolic Pathways
Clostebol acetate is involved in metabolic pathways, interacting with enzymes or cofactors
Transport and Distribution
Clostebol acetate is transported and distributed within cells and tissues
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Clostebol acetate is synthesized by chlorinating testosterone at the 4-position to produce 4-chlorotestosterone. This intermediate is then esterified with acetic acid to form clostebol acetate. The reaction typically involves the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, followed by esterification using acetic anhydride or acetyl chloride under acidic conditions .
Industrial Production Methods: Industrial production of clostebol acetate involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with stringent quality control measures to ensure the final product meets pharmaceutical standards. The compound is then formulated into various dosage forms, including creams, ointments, and injectable solutions .
Analyse Chemischer Reaktionen
Types of Reactions: Clostebol acetate undergoes several types of chemical reactions, including:
Oxidation: Clostebol acetate can be oxidized to form 4-chloroandrost-4-en-3,17-dione.
Reduction: Reduction of clostebol acetate can yield 4-chloroandrost-4-en-17β-ol-3-one.
Substitution: The chlorine atom at the 4-position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.
Major Products Formed:
Oxidation: 4-chloroandrost-4-en-3,17-dione.
Reduction: 4-chloroandrost-4-en-17β-ol-3-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Testosterone: The natural hormone from which clostebol acetate is derived.
Turinabol (Chlorodehydromethyltestosterone): A synthetic anabolic steroid combining the chemical structures of clostebol and metandienone.
Methenolone Acetate (Primobolan): Another anabolic steroid with similar anabolic properties but different chemical structure
Uniqueness of Clostebol Acetate: Clostebol acetate is unique due to its chlorination at the 4-position, which prevents conversion to dihydrotestosterone and estrogen. This makes it a milder anabolic steroid with fewer androgenic and estrogenic side effects compared to other steroids like testosterone and turinabol .
Eigenschaften
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-4-chloro-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29ClO3/c1-12(23)25-18-7-6-14-13-4-5-16-19(22)17(24)9-11-20(16,2)15(13)8-10-21(14,18)3/h13-15,18H,4-11H2,1-3H3/t13-,14-,15-,18-,20+,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYGMEFJSKQEBTO-KUJXMBTLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2C1(CCC3C2CCC4=C(C(=O)CCC34C)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C(C(=O)CC[C@]34C)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00234702 | |
| Record name | Clostebol acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00234702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
855-19-6 | |
| Record name | (17β)-17-(Acetyloxy)-4-chloroandrost-4-en-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=855-19-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clostebol acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000855196 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clostebol acetate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15984 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Clostebol acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72159 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Clostebol acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00234702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Clostebol acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.565 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLOSTEBOL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/780ZZX4P14 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


